REACTION_SMILES
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[CH3:18][N:19]1[CH2:20][CH2:21][CH2:22][C:23]1=[O:24].[CH3:1][O:2][C:3]([CH2:4][c:5]1[c:6]([Br:13])[cH:7][c:8]([O:11][CH3:12])[cH:9][cH:10]1)=[O:14].[Cu:15][C:16]#[N:17]>>[CH3:1][O:2][C:3]([CH2:4][c:5]1[c:6]([C:16]#[N:17])[cH:7][c:8]([O:11][CH3:12])[cH:9][cH:10]1)=[O:14]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN1CCCC1=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)Cc1ccc(OC)cc1Br
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Name
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N#C[Cu]
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#C[Cu]
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Name
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Type
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product
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Smiles
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COC(=O)Cc1ccc(OC)cc1C#N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |